molecular formula C18H20N4O3 B2883256 1-(4-((6-Methylpyridazin-3-yl)oxy)benzoyl)piperidine-4-carboxamide CAS No. 1251609-81-0

1-(4-((6-Methylpyridazin-3-yl)oxy)benzoyl)piperidine-4-carboxamide

Cat. No.: B2883256
CAS No.: 1251609-81-0
M. Wt: 340.383
InChI Key: ZSBUTPIQYGYMOG-UHFFFAOYSA-N
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Description

1-(4-((6-Methylpyridazin-3-yl)oxy)benzoyl)piperidine-4-carboxamide is a piperidine-4-carboxamide derivative featuring a 6-methylpyridazine ring linked via an ether bridge to a benzoyl group. This structural motif positions it within a broader class of compounds investigated for diverse pharmacological activities, including analgesic, antimicrobial, and antiviral properties. Its unique substitution pattern distinguishes it from analogs with varying benzoyl or heterocyclic substituents, which influence physicochemical and biological properties .

Properties

IUPAC Name

1-[4-(6-methylpyridazin-3-yl)oxybenzoyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c1-12-2-7-16(21-20-12)25-15-5-3-14(4-6-15)18(24)22-10-8-13(9-11-22)17(19)23/h2-7,13H,8-11H2,1H3,(H2,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSBUTPIQYGYMOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2=CC=C(C=C2)C(=O)N3CCC(CC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-((6-Methylpyridazin-3-yl)oxy)benzoyl)piperidine-4-carboxamide, a compound with potential therapeutic applications, has garnered attention due to its unique structural features and biological activity. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical formula is C19H21N3O4C_{19}H_{21}N_3O_4 with a molecular weight of 355.4 g/mol. The structure includes a piperidine ring, a benzoyl group, and a pyridazine moiety, which are critical for its biological interactions.

Property Value
Molecular FormulaC19H21N3O4
Molecular Weight355.4 g/mol
CAS Number1797755-83-9

The primary mechanism of action involves the compound's interaction with specific molecular targets, particularly enzymes and receptors related to various biological pathways. Notably, it has shown significant activity against Mycobacterium tuberculosis H37Ra , indicating potential as an anti-tubercular agent. The compound inhibits the growth and proliferation of this bacterium with an IC50 ranging from 1.35 to 2.18 μM.

Biological Activities

1-(4-((6-Methylpyridazin-3-yl)oxy)benzoyl)piperidine-4-carboxamide exhibits several biological activities:

  • Antimicrobial Activity : It has demonstrated efficacy against various strains of bacteria, particularly Gram-positive and Gram-negative bacteria. Its structure allows it to disrupt bacterial cell processes, leading to cell death.
  • Anti-inflammatory Effects : Research indicates that compounds with similar structures can modulate inflammatory pathways, potentially reducing the severity of conditions such as arthritis and other inflammatory diseases .

Case Studies and Experimental Data

A series of studies have evaluated the biological activity of this compound:

  • In Vitro Studies :
    • The compound was tested against different bacterial strains, showing promising results in inhibiting growth compared to standard antibiotics.
    • In vitro assays revealed that the compound effectively modulates cellular signaling pathways involved in inflammation and immune response.
  • In Vivo Studies :
    • Animal models have been utilized to assess the therapeutic potential of the compound in treating infections caused by Mycobacterium tuberculosis.
    • Results indicated a significant reduction in bacterial load in treated subjects compared to controls.

Comparative Analysis

To better understand the efficacy of 1-(4-((6-Methylpyridazin-3-yl)oxy)benzoyl)piperidine-4-carboxamide, it is useful to compare it with similar compounds:

Compound IC50 (μM) Activity
1-(4-(6-Methylpyridazin-3-yl)oxy)piperidine1.35 - 2.18Anti-tubercular
N-benzyl-3-(6-methylpyridazin-3-yloxy)piperidine2.0 - 3.0Antimicrobial
2-methyl-6-(4-(6-methylpyridazin-3-yloxy)piperidine0.5 - 1.0Anti-inflammatory

Comparison with Similar Compounds

Core Structural Variations

The target compound’s 6-methylpyridazinyloxy-benzoyl group contrasts with substituents in similar derivatives (Table 1):

Compound (Source) Substituent on Benzoyl/Piperidine Key Structural Features
Target Compound 4-((6-Methylpyridazin-3-yl)oxy)benzoyl Heteroaromatic ether linkage, methyl group
Compound I () 3,5-Dinitrobenzoyl Electron-withdrawing nitro groups
Compound II () 3,4,5-Trimethoxybenzoyl Electron-donating methoxy groups
Compound 8a () 3-(Trifluoromethyl)benzoyl Lipophilic trifluoromethyl group
Compound 35 () 4-Bromo-1,3-benzodiazol-2-one Brominated bicyclic heterocycle

Key Observations :

  • The target’s pyridazinyloxy group introduces a planar heterocycle capable of π-π stacking .
  • Solubility : The methylpyridazine moiety in the target compound could enhance aqueous solubility compared to lipophilic substituents like trifluoromethyl (8a) or brominated benzodiazoles (35) .

Pharmacological and Functional Comparisons

Analgesic and Antimicrobial Activity

  • Compound II () : Exhibited strong analgesic activity but weak antimicrobial effects, highlighting the role of electron-donating methoxy groups in pain modulation .
  • Compound I () : Showed moderate antifungal activity, possibly due to nitro groups enhancing electrophilic interactions. The target’s pyridazine ring, with nitrogen atoms, might improve antifungal potency via hydrogen bonding .
  • The target’s pyridazine could offer similar steric bulk but with improved solubility .

Antioxidant and Anxiolytic Activity

  • Compounds: Both derivatives lacked antioxidant activity, likely due to insufficient redox-active groups. The target’s methylpyridazine, lacking phenolic or thiol groups, is unlikely to improve this profile .
  • Anxiolytic effects were absent at 50 mg/kg, suggesting higher doses or alternative substituents (e.g., fluorinated groups in ) may be required for CNS activity .

Structure-Activity Relationship (SAR) Trends

  • Benzoyl Substituents :
    • Electron-withdrawing groups (e.g., nitro, trifluoromethyl) correlate with antimicrobial/antifungal activity but may reduce metabolic stability.
    • Electron-donating groups (e.g., methoxy) enhance analgesic effects but reduce antimicrobial potency .
  • Heterocyclic Moieties : Pyridazine (target compound) and pyrimidine () rings improve solubility and binding specificity compared to purely aromatic substituents .

Q & A

Q. Methodology :

Define critical parameters using fractional factorial design.

Conduct center-point experiments to validate reproducibility.

Apply Monte Carlo simulations to predict scalability .

What spectroscopic and analytical techniques validate the structural integrity of this compound?

Basic Research Question

  • ¹H/¹³C NMR : Confirm aromatic proton environments (δ 7.4–8.1 ppm for pyridazine) and carbonyl signals (δ 168–172 ppm) .
  • IR Spectroscopy : Detect amide C=O stretches (~1650 cm⁻¹) and sulfonamide N-H bonds (~3300 cm⁻¹) .
  • Elemental Analysis : Validate stoichiometry (e.g., %C deviation <0.5% from theoretical) .

Advanced Research Question

  • Molecular Docking (AutoDock Vina) : Predicts binding poses in CA-II/IX active sites, highlighting hydrogen bonds with Thr199/Gln92 .
  • MD Simulations (GROMACS) : Assess stability of piperidine-carboxamide interactions over 100 ns trajectories .
  • QSAR Models : Correlate substituent electronegativity (e.g., 6-methylpyridazine) with inhibitory potency (R² = 0.89) .

Advanced Research Question

  • Forced Degradation Studies :
    • Acidic (pH 1.2) : Hydrolysis of the benzoyl-piperidine bond occurs within 24 hours .
    • Basic (pH 9.0) : Stable for >72 hours, but recrystallization is required to remove degradation byproducts .
  • Methodology : Monitor degradation via UPLC-PDA at 254 nm and confirm structures using HR-MS .

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